5-Aminothiazole-4-carboxylic acid
Overview
Description
5-Aminothiazole-4-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
5-Aminothiazole-4-carboxylic acid and its derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound’s primary targets are these cancerous cells.
Mode of Action
The compound interacts with its targets by binding to the cancerous cells and inhibiting their growth. The structure-activity relationships (SARs) analysis indicated that 2-aminothiazoles containing 4,5-butylidene and benzylic amines were beneficial for improving the cytotoxicity of the synthesized compounds .
Biochemical Pathways
It is known that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
The result of the action of this compound is the inhibition of growth in various human cancerous cell lines . This leads to a decrease in the proliferation of these cells, thereby potentially slowing the progression of the cancer.
Biochemical Analysis
Biochemical Properties
5-Aminothiazole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of biological activities
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminothiazole-4-carboxylic acid typically involves the cyclization of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps. The reaction conditions include the use of sodium hydroxide and Raney nickel as a catalyst . Another method involves the reaction of thiourea with ethyl 2-bromopyruvate .
Industrial Production Methods: For large-scale industrial production, the synthesis method involving aminocyanacetamide and carbon disulfide is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Aminothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chloroacetyl chloride in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
5-Aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminothiazole: Shares a similar thiazole ring structure but lacks the carboxylic acid group.
5-Aminothiazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness: 5-Aminothiazole-4-carboxylic acid is unique due to its combination of the thiazole ring with both amino and carboxylic acid functional groups. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-amino-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)6-1-9-3/h1H,5H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMITCDFXHXTIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-13-9 | |
Record name | 5-amino-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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